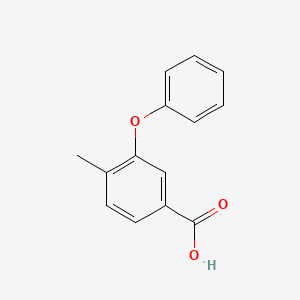

4-Methyl-3-phenoxybenzoic acid

Description

Chemical Significance within the Phenoxybenzoic Acid Class

The phenoxybenzoic acid class represents a group of aromatic carboxylic acids characterized by a phenoxy group attached to a benzoic acid core. nih.govontosight.ai The position of the phenoxy group can vary, leading to isomers such as 3-phenoxybenzoic acid and 4-phenoxybenzoic acid. nih.govontosight.ai These compounds are chemically significant primarily because they are common breakdown products of pyrethroid insecticides, including permethrin, deltamethrin, and fenvalerate. rupahealth.comnih.govnih.gov

4-Methyl-3-phenoxybenzoic acid is a specific derivative within this class, distinguished by a methyl group on the benzoic acid ring in addition to the phenoxy ether linkage. researchgate.net Its significance is directly tied to the broader importance of phenoxybenzoic acids as biomarkers. rupahealth.comnih.gov When pyrethroids are metabolized, they often yield 3-phenoxybenzoic acid (3-PBA), which can be detected in urine to monitor human exposure. rupahealth.comnih.gov The subsequent metabolism of 3-PBA can lead to further modified compounds, including methylated forms like this compound. researchgate.net The study of these second-stage metabolites is essential for a complete understanding of the metabolic fate of pyrethroids and may offer more detailed insights into toxicological pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | researchgate.net |

| Molecular Formula | C14H12O3 | researchgate.net |

| LogP (Octanol-Water Partition Coefficient) | 3.49 | researchgate.net |

Role as a Metabolite in Chemical Transformation Processes

This compound is identified as a product of Phase II metabolism. researchgate.net In toxicology, metabolism is often a two-step process (Phase I and Phase II) that the body uses to make foreign compounds (xenobiotics) more water-soluble and easier to excrete.

The formation pathway begins with exposure to certain pyrethroid insecticides. rupahealth.comresearchgate.net These parent compounds are first metabolized, often through hydrolysis, to form common intermediates like 3-phenoxybenzoic acid (3-PBA). nih.govresearchgate.net This 3-PBA is considered a primary metabolite and a key biomarker of pyrethroid exposure. rupahealth.comnih.gov

Subsequently, 3-PBA can undergo Phase II metabolic reactions. One such reaction is methylation, a process where a methyl group is added to the molecule. researchgate.net An in silico (computer-based) investigation into the metabolism of 3-PBA identified ten potential metabolite products, including several methylated forms. This compound is one of these identified products resulting from the methylation of the 3-PBA structure. researchgate.net The study of such transformation products is critical, as metabolites can sometimes exhibit their own distinct biological activities. researchgate.netselleckchem.com

Research Impetus and Scope

The primary impetus for research into this compound is driven by the widespread use of pyrethroid insecticides and the corresponding need to fully understand their biological consequences. nih.govontosight.airesearchgate.net Since its precursor, 3-PBA, is a well-established biomarker for pyrethroid exposure, scientific inquiry logically extends to the fate and potential effects of its subsequent metabolites. rupahealth.comresearchgate.net

The scope of research on this compound is currently focused on toxicology and computational chemistry. researchgate.net In silico studies are employed to predict the toxicological effects and biological activities of 3-PBA and its various metabolite products. researchgate.net These computational models investigate properties such as how the compounds are absorbed, distributed, metabolized, and excreted by the body. Research aims to elucidate the potential for these metabolites to interact with biological pathways, including nuclear receptors that regulate gene expression. researchgate.net This area of study is vital for building a comprehensive risk assessment profile for the parent insecticides by accounting for the entire metabolic chain.

Structure

3D Structure

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

4-methyl-3-phenoxybenzoic acid |

InChI |

InChI=1S/C14H12O3/c1-10-7-8-11(14(15)16)9-13(10)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |

InChI Key |

GQSIGLWEIUSICL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 3 Phenoxybenzoic Acid

De Novo Synthesis Approaches

De novo synthesis provides a direct route to 4-methyl-3-phenoxybenzoic acid by assembling the molecule from simpler, more readily available starting materials. These methods are particularly valuable for creating the fundamental substituted benzoic acid structure.

Strategic Ring Construction Methods

The construction of the substituted benzene (B151609) ring is a cornerstone of organic synthesis. For a trisubstituted benzene derivative like this compound, a common strategy involves the oxidation of an appropriately substituted toluene (B28343) derivative. For instance, a precursor such as 4-methyl-3-phenoxytoluene could be oxidized to yield the target carboxylic acid. This transformation can be accomplished using strong oxidizing agents like potassium permanganate (B83412) or sodium dichromate in the presence of an acid. youtube.com

Another approach involves the construction of the aromatic ring itself through cycloaddition reactions, although this is less common for this specific substitution pattern. More frequently, a pre-existing benzene ring is modified through a series of electrophilic aromatic substitution reactions to introduce the required functional groups in the desired orientation.

Esterification and Carboxylic Acid Functionalization

In many synthetic routes, the carboxylic acid group is introduced via the hydrolysis of a corresponding ester or nitrile. For example, a precursor molecule such as methyl 4-methyl-3-phenoxybenzoate can be synthesized and subsequently hydrolyzed to the final carboxylic acid. This esterification step itself can be achieved through various methods, including the reaction of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. ekb.egnih.govmedchemexpress.com

Alternatively, organometallic reagents can be employed to introduce the carboxyl group. For example, a Grignard reagent or an organolithium species derived from a halogenated precursor could react with carbon dioxide to form the carboxylate, which upon acidification yields the carboxylic acid.

Functionalization of Precursor Molecules

An alternative and often more convergent approach to synthesizing this compound involves the modification of a precursor molecule that already contains the phenoxybenzoic acid scaffold.

Methylation Strategies on Phenoxybenzoic Acid Scaffolds

The introduction of a methyl group onto a phenoxybenzoic acid backbone is a key functionalization step. This can be achieved through various methylation techniques. rsc.org Friedel-Crafts alkylation, using a methylating agent like methyl halide in the presence of a Lewis acid catalyst, is a classic method for introducing a methyl group onto an aromatic ring. google.com However, the directing effects of the existing substituents (the phenoxy and carboxyl groups) must be carefully considered to achieve the desired regioselectivity. The carboxyl group is a meta-director, while the phenoxy group is an ortho, para-director. libretexts.orgquora.com This can lead to a mixture of products, and thus, protecting groups or specific reaction conditions may be necessary to favor the formation of the 4-methyl isomer.

Modern catalytic methods for methylation are also available. These can involve the use of methanol (B129727) as a methylating agent in the presence of solid acid catalysts like zeolites or metal oxides. ingentaconnect.commdpi.com These methods are often considered more environmentally friendly than traditional Friedel-Crafts reactions. ingentaconnect.com

Substituent-Directed Synthesis

The directing effects of the substituents on the phenoxybenzoic acid ring can be harnessed to control the position of incoming groups. The carboxylate group, for instance, can act as a directing group in ortho-metallation reactions. acs.org By deprotonating the carboxylic acid to form the carboxylate, it can direct the metallation to the ortho position, which could then be followed by a reaction with a methylating agent.

Furthermore, the synthesis can be designed by starting with a molecule where the desired substitution pattern is already established. For example, starting with 3-hydroxy-4-methylbenzoic acid, a nucleophilic aromatic substitution reaction with a phenoxide or a copper-catalyzed Ullmann condensation with a phenyl halide could be employed to introduce the phenoxy group at the 3-position.

Catalytic Systems in Synthetic Pathways

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Various catalytic systems are employed across different synthetic strategies.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forming carbon-carbon and carbon-oxygen bonds. nih.govsigmaaldrich.comresearchgate.net For instance, a Suzuki or Negishi coupling could be used to attach the phenyl group to the benzoic acid core, or a Buchwald-Hartwig amination-type reaction could be adapted for ether synthesis. These reactions often utilize palladium complexes with specific phosphine (B1218219) ligands to achieve high yields and selectivity. sigmaaldrich.com

Copper-based catalysts are also significant, especially in Ullmann-type reactions for the formation of the diaryl ether linkage. nih.gov These reactions typically involve the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst.

In addition to metal catalysts, organocatalysts can also be employed in certain steps. For example, organic amines can catalyze amidation reactions, which might be a step in a multi-step synthesis. google.com Furthermore, solid acid catalysts, such as zeolites and metal oxides, are crucial for methylation reactions using methanol, offering a greener alternative to traditional methods. ingentaconnect.commdpi.com

Interactive Data Table: Catalytic Systems and Their Applications

| Catalytic System | Reaction Type | Application in Synthesis | Reference |

| Palladium(II) Acetate / Phosphine Ligands | Cross-Coupling (e.g., Suzuki, Heck) | Formation of C-C and C-O bonds | nih.govsigmaaldrich.com |

| Copper Salts (e.g., CuBr, CuCl) | Ullmann Condensation | Formation of the diaryl ether linkage | nih.govgoogle.com |

| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts Alkylation | Introduction of the methyl group | youtube.com |

| Zeolites / Metal Oxides | Catalytic Methylation | Methylation using methanol | ingentaconnect.commdpi.com |

| Ruthenium(II) Catalysts | Catalytic Methylation | Methylation using formic acid | rsc.org |

| Organic Amines (e.g., 4-DMAP) | Amidation / Esterification | Intermediate functional group transformations | google.com |

Optimization of Synthetic Parameters for Enhanced Selectivity and Yield

The efficient synthesis of this compound is critically dependent on the careful optimization of various reaction parameters. The primary methods for synthesizing diaryl ethers, such as the target compound, often involve Ullmann-type coupling reactions. organic-chemistry.org These reactions, typically catalyzed by copper, involve the formation of a carbon-oxygen bond between an aryl halide and a phenoxide. organic-chemistry.org The optimization of such a synthesis aims to maximize the yield of the desired product while minimizing the formation of byproducts, thus enhancing selectivity. Key parameters that are typically investigated include the choice of catalyst, base, solvent, reaction temperature, and reaction time.

The synthesis of this compound would likely proceed via the reaction of a 3-halo-4-methylbenzoic acid derivative (e.g., 3-bromo-4-methylbenzoic acid or 3-iodo-4-methylbenzoic acid) with phenol in the presence of a suitable base and a copper catalyst. The electronic properties of the substituents on both the aryl halide and the phenol can significantly influence the reaction's efficiency.

Detailed research findings on the optimization of synthetic parameters for related phenoxybenzoic acid syntheses highlight several critical factors. The choice of base is crucial, with common options including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (B78521) (KOH). The solvent also plays a significant role, with high-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) often being employed to facilitate the reaction at the required temperatures. researchgate.netresearchgate.net

The catalyst system, which is central to the Ullmann reaction, is another area of extensive optimization. While traditional methods used copper powder, modern approaches often utilize copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), often in combination with a ligand to enhance solubility and catalytic activity. nih.gov The ligand can be a simple molecule like N,N-dimethylglycine or a more complex phosphine-based ligand.

To illustrate the impact of these parameters on the synthesis of this compound, consider the following hypothetical optimization studies.

Table 1: Effect of Different Bases on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | DMF | 120 | 24 | 65 |

| 2 | Cs2CO3 | DMF | 120 | 24 | 85 |

| 3 | KOH | DMF | 120 | 24 | 72 |

| 4 | Na2CO3 | DMF | 120 | 24 | 60 |

This table presents illustrative data based on general principles of Ullmann-type reactions.

In this example, cesium carbonate (Cs2CO3) provides the highest yield, which is consistent with findings for many Ullmann-type couplings where the solubility and reactivity of the base are key factors.

Further optimization would involve screening different solvents while keeping the best-performing base constant.

Table 2: Effect of Different Solvents on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Cs2CO3 | DMF | 120 | 24 | 85 |

| 2 | Cs2CO3 | DMSO | 120 | 24 | 88 |

| 3 | Cs2CO3 | NMP | 120 | 24 | 90 |

| 4 | Cs2CO3 | Toluene | 120 | 24 | 45 |

This table presents illustrative data based on general principles of Ullmann-type reactions.

The data suggests that N-methyl-2-pyrrolidone (NMP) is a superior solvent for this transformation, likely due to its high boiling point and ability to solubilize the reactants and catalyst effectively.

Finally, the catalyst loading and the use of a ligand would be optimized. The goal is to use the minimum amount of catalyst to achieve a high yield in a reasonable amount of time, which is both economically and environmentally beneficial.

Table 3: Optimization of Catalyst System for the Synthesis of this compound

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI (10 mol%) | None | NMP | 120 | 82 |

| 2 | CuI (5 mol%) | None | NMP | 120 | 75 |

| 3 | CuI (5 mol%) | N,N-Dimethylglycine (10 mol%) | NMP | 120 | 92 |

| 4 | CuBr (5 mol%) | N,N-Dimethylglycine (10 mol%) | NMP | 120 | 89 |

This table presents illustrative data based on general principles of Ullmann-type reactions.

This illustrative data demonstrates that a lower catalyst loading of CuI (5 mol%) in the presence of a ligand like N,N-dimethylglycine can significantly enhance the yield, indicating a more efficient catalytic cycle.

Through such systematic optimization of reaction parameters, the synthesis of this compound can be fine-tuned to achieve high selectivity and yield, making the process more viable for larger-scale production.

Chemical Reactivity and Derivatization of 4 Methyl 3 Phenoxybenzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of this functional class. These transformations are fundamental for creating esters, amides, and other acyl derivatives.

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, proceeding through an addition-elimination mechanism. masterorganicchemistry.comunizin.orglibretexts.org This reaction type allows for the conversion of the carboxylic acid into a variety of functional groups. The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.org Subsequently, the hydroxyl group is eliminated as a leaving group, often facilitated by acid catalysis which protonates the carbonyl oxygen to enhance its electrophilicity.

Common transformations for 4-Methyl-3-phenoxybenzoic acid would include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) yields the corresponding ester. For instance, reaction with methanol (B129727) would produce methyl 4-methyl-3-phenoxybenzoate.

Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid, for example, by forming the acyl chloride with thionyl chloride (SOCl₂), followed by reaction with an amine. Direct condensation with an amine is also possible using coupling agents.

Acyl Halide Formation: Treatment with reagents like thionyl chloride or oxalyl chloride converts the carboxylic acid to the more reactive 4-methyl-3-phenoxybenzoyl chloride, a key intermediate for synthesizing esters and amides under mild conditions.

The reactivity of the carboxylic acid is influenced by the electronic nature of the substituents on the aromatic ring. However, the methyl and phenoxy groups in this compound are not expected to significantly hinder these standard transformations.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 4-methyl-3-phenoxybenzoate | Fischer Esterification |

The carboxylic acid functionality is a common feature in many therapeutic agents. However, it can sometimes lead to poor membrane permeability or irritation at the site of administration. To overcome these issues, the carboxylic acid can be masked as a biolabile ester, creating a prodrug that is enzymatically hydrolyzed in vivo to release the active parent drug. google.com These ester derivatives are designed to be stable in aqueous solutions but susceptible to enzymatic cleavage. google.com

For this compound, various ester prodrugs could be synthesized. A common strategy involves forming esters with alcohols that are generally recognized as safe. These modifications can enhance the lipophilicity of the molecule, potentially improving its absorption and distribution characteristics.

Reactions Involving Aromatic Rings

The two phenyl rings in this compound are susceptible to substitution reactions, although their reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgnumberanalytics.com The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. wikipedia.org

For the substituted benzene (B151609) ring of this compound:

The methyl group is an activating, ortho, para-director.

The phenoxy group is also an activating, ortho, para-director.

The carboxylic acid group is a deactivating, meta-director.

The directing effects of these groups would lead to a complex mixture of products in an electrophilic substitution reaction. The positions ortho to the phenoxy group and ortho to the methyl group are the most likely sites of substitution. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation. wikipedia.orgnumberanalytics.commasterorganicchemistry.comrutgers.edu

Nucleophilic Aromatic Substitution (SNAr) is less common for electron-rich aromatic rings and typically requires the presence of strong electron-withdrawing groups and a good leaving group. researchgate.netyoutube.com The unsubstituted phenyl ring of the phenoxy group, being electron-rich, is not a good candidate for SNAr. The substituted ring is also unlikely to undergo SNAr unless further modified with potent electron-withdrawing groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve an organohalide or triflate derivative of the aromatic ring. To make this compound amenable to these reactions, it would first need to be halogenated.

For example, if a bromo derivative such as 4-methyl-3-phenoxy-5-bromobenzoic acid were synthesized, it could undergo various palladium-catalyzed couplings:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond. researchgate.net

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions are highly versatile and allow for the introduction of a wide range of substituents onto the aromatic core, making them invaluable in medicinal chemistry and materials science. researchgate.netrsc.org The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation and reductive elimination. youtube.com

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

| Halogenated Derivative | Coupling Partner | Catalyst/Ligand System | Reaction Type | Product Type |

|---|---|---|---|---|

| 4-Methyl-3-phenoxy-5-bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄, base | Suzuki Coupling | Biphenyl derivative |

| 4-Methyl-3-phenoxy-5-bromobenzoic acid | Styrene | Pd(OAc)₂, P(o-tolyl)₃, base | Heck Coupling | Stilbene derivative |

| 4-Methyl-3-phenoxy-5-iodobenzoic acid | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Sonogashira Coupling | Arylalkyne derivative |

| 4-Methyl-3-phenoxy-5-bromobenzoic acid | Aniline | Pd₂(dba)₃, BINAP, base | Buchwald-Hartwig Amination | Diarylamine derivative |

Ether Linkage Stability and Reactivity

The diaryl ether linkage in this compound is generally stable under many reaction conditions, including those used for modifying the carboxylic acid group and for many electrophilic aromatic substitution reactions. However, this bond can be cleaved under harsh conditions.

Cleavage of diaryl ethers typically requires strong reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures. In some cases, strong bases or reducing agents can also effect cleavage. In the context of biodegradation, microorganisms have been shown to cleave the ether bond of the related compound 3-phenoxybenzoic acid, often through oxidative pathways. nih.gov For most synthetic applications, however, the ether bond can be considered a robust linker.

Development of Novel Derivatives for Material Science and Advanced Chemical Applications

The tailored synthesis of derivatives from this compound holds the promise of creating new materials with enhanced properties. The inherent functionalities of the molecule allow for a range of chemical transformations, making it a versatile starting material.

Heterocyclic Annulation Reactions

Heterocyclic annulation involves the construction of a new heterocyclic ring onto an existing molecular framework. While the direct use of this compound in such reactions is not extensively documented in publicly available literature, the chemical nature of its parent structure, phenoxybenzoic acid, suggests potential pathways. For instance, the carboxylic acid group can be a key functional handle for cyclization reactions.

Generally, the synthesis of quinazolinones and benzoxazinones often starts from anthranilic acid derivatives. organic-chemistry.orgorganic-chemistry.org These reactions typically involve condensation with various reagents to form the heterocyclic core. While not a direct derivative, the structural similarity of this compound to N-acyl anthranilic acids could hypothetically allow for analogous cyclization strategies, provided the phenoxy group does not sterically hinder the reaction or is not susceptible to cleavage under the reaction conditions. The synthesis of such heterocyclic systems is of significant interest due to their wide range of biological and pharmacological activities. nih.govnih.gov

Polymerization Precursors

The conversion of this compound into monomers for polymerization is a key area of interest for developing high-performance polymers. The carboxylic acid functionality allows for its potential use in the synthesis of polyesters and polyamides, which are important classes of engineering plastics.

To be utilized as a monomer in step-growth polymerization, this compound would typically need to be bifunctional. This would require the introduction of a second reactive group, such as another carboxylic acid or an amine, onto the molecule. For example, derivatization to form a diamine or a dicarboxylic acid monomer would enable its incorporation into polyamide or polyester (B1180765) chains, respectively. The synthesis of aromatic polyamides (aramids) and polyimides often involves the polycondensation of such bifunctional monomers. researchgate.net

The general principles of polyamide synthesis involve the reaction of a dicarboxylic acid with a diamine. rsc.orggoogle.com Similarly, polyesters are formed from dicarboxylic acids and diols. While there is extensive literature on the synthesis of various polyamides and polyesters from a wide range of monomers, specific studies detailing the polymerization of monomers derived from this compound are not prevalent. The properties of the resulting polymers, such as thermal stability and mechanical strength, would be influenced by the rigid phenoxybenzoic acid backbone and the methyl substituent.

The development of high-performance polymers with tailored properties is an ongoing endeavor in material science. The structural attributes of this compound make it a candidate for the synthesis of novel monomers. However, detailed research, including synthetic methodologies for its functionalization into suitable monomers and characterization of the resulting polymers, is required to fully assess its potential in this field.

Theoretical and Computational Investigations of 4 Methyl 3 Phenoxybenzoic Acid

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. An in silico investigation of 3-phenoxybenzoic acid and its metabolites, including the methylated product 4-Methyl-3-phenoxybenzoic acid, utilized molecular dynamic simulations to understand their toxicological profiles. researchgate.net These simulations model the movements and interactions of atoms within a molecule and between the molecule and its environment (e.g., a biological receptor or solvent). researchgate.net

For this compound, MD simulations can reveal how the molecule interacts with biological targets, such as enzymes or receptors. The study on 3-PBA and its metabolites found that the compounds were linked to the apoptotic pathway, the reproductive system, and neuroendocrine disruption. researchgate.net Specifically, the methylated metabolites were identified as being predominant and more toxic. researchgate.net Such simulations are crucial for understanding the mechanisms of toxicity and for predicting the stability of ligand-receptor complexes.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds. By calculating vibrational frequencies (using DFT or ab initio methods), one can generate theoretical Infrared (IR) and Raman spectra. Similarly, magnetic shielding constants can be computed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. While a patent document notes the use of this compound in a synthesis procedure, it does not report the specific spectroscopic data. google.com

Conformational analysis is another critical aspect of theoretical investigation, as the three-dimensional shape of a molecule dictates its biological activity. This compound has rotational freedom around the ether linkage and the bond connecting the carboxylic group to the benzene (B151609) ring. Computational methods can map the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformers and the energy barriers between them. This helps in understanding which shapes the molecule is likely to adopt in different environments.

In Silico Pathway Elucidation for Chemical Transformations

In silico tools are invaluable for predicting the metabolic fate of xenobiotics, including pesticides and their degradation products. A recent study aimed to elucidate the toxic effects and biological activities of 3-phenoxybenzoic acid (3-PBA) and its metabolite products. researchgate.net Using the software MetaTox, ten potential metabolite products of 3-PBA were identified from Phase II reactions, which include O-glucuronidation, O-sulfation, and methylation. researchgate.net

Within this study, this compound was identified as one of the methylation products, designated as compound '7z'. researchgate.net This highlights the role of computational tools in predicting the biotransformation pathways of a parent compound, which is essential for identifying potentially toxic metabolites that need to be considered in risk assessments. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to find a mathematical correlation between the chemical structure of a compound and its physicochemical properties. These models are built upon calculated molecular descriptors that quantify various aspects of a molecule's structure.

The comprehensive in silico investigation of 3-PBA and its metabolites represents a QSPR-type analysis. researchgate.net Tools like ADMETlab 2.0 and SwissADME were used to calculate properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net The findings for the group of metabolites that includes this compound indicated high gastrointestinal absorption and the ability to cross the blood-brain barrier. researchgate.net Furthermore, the study predicted several harmful effects, including mutagenicity and rat oral acute toxicity, and identified links to toxic pathways such as the androgen and estrogen receptors. researchgate.net These predictive models are crucial for prioritizing compounds for further experimental testing and for regulatory decision-making. researchgate.net

Interactive Data Table: Predicted ADMET Properties for 3-PBA Metabolites

The following table summarizes key predictions from the in silico study on 3-PBA and its metabolites, a group that includes this compound.

| Property Group | Prediction for Methylated Metabolites | Implication | Source |

| Absorption | High Gastrointestinal (GI) Absorption | Likely to be absorbed after oral ingestion | researchgate.net |

| Distribution | Capable of crossing the Blood-Brain Barrier (BBB) | Potential for neurotoxic effects | researchgate.net |

| Excretion | Poor Clearance | Longer residence time in the body, potentially leading to accumulation | researchgate.net |

| Toxicity | Predicted Mutagenicity and Oral Acute Toxicity | Potential for genetic damage and acute toxic effects | researchgate.net |

| Toxic Pathways | Associated with Androgen Receptor (AR) and Estrogen Receptor (ER) pathways | Potential for endocrine disruption | researchgate.net |

Environmental Transformation and Biotic Degradation Pathways of 4 Methyl 3 Phenoxybenzoic Acid

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For 4-Methyl-3-phenoxybenzoic acid, key abiotic mechanisms include photolysis, hydrolysis, and oxidation, which are influenced by environmental factors such as sunlight, pH, and the presence of reactive chemical species.

Photolytic and Hydrolytic Pathways in Environmental Systems

Photolysis , the degradation of a compound by light, plays a role in the breakdown of phenoxy acid compounds in aquatic environments, particularly in shallow and well-insolated waters. nih.gov While specific studies on the direct photolysis of this compound are not extensively detailed in the provided results, the photolytic behavior of the related compound 3-phenoxybenzoic acid (3-PBA) suggests that photolysis can be a relevant degradation pathway. For instance, 3-PBA has been shown to be susceptible to photolysis in water, with half-lives ranging from 2.6 to 3.6 days. walisongo.ac.id The efficiency of photodegradation is dependent on the form of the compound being degraded. nih.gov Advanced oxidation processes that combine UV radiation with other reagents are often more effective than UV light alone in breaking down phenoxy acids. nih.gov

Hydrolysis is a primary chemical reaction that initiates the degradation of many organic compounds in aqueous systems. nih.gov For phenoxy acid esters, hydrolysis leads to the formation of the corresponding acid forms. nih.gov The rate of this process is influenced by the chemical structure of the compound, as well as the pH and temperature of the water. nih.gov Generally, hydrolysis rates increase with higher temperatures and in alkaline conditions. nih.govplos.org For example, the conversion of several pyrethroid insecticides to 3-PBA on concrete surfaces was found to be almost instantaneous, a process largely driven by hydrolysis, which is likely enhanced by the high alkalinity of concrete. walisongo.ac.idacs.org The half-lives for the accumulation of 3-PBA on concrete were transient, ranging from 4.2 to 6.7 hours. walisongo.ac.idacs.org

| Process | Compound | Conditions | Half-life | Reference |

|---|---|---|---|---|

| Photolysis | 3-Phenoxybenzoic acid (3-PBA) | Water | 2.6–3.6 days | walisongo.ac.id |

| Hydrolysis | Pyrethroids to 3-PBA | Concrete Surface (alkaline) | 4.2–6.7 hours | walisongo.ac.idacs.org |

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many environmental contaminants, including this compound and its parent compounds.

Microbial Metabolic Fates

A variety of microorganisms, including bacteria and fungi, have been identified as capable of degrading 3-phenoxybenzoic acid (3-PBA), a close structural analog of this compound. nih.gov These microorganisms play a key role in the decomposition of such compounds in soil and water. nih.gov

For example, a bacterial strain, Bacillus sp. DG-02, isolated from soil, demonstrated the ability to degrade 95.6% of a 50 mg·L⁻¹ concentration of 3-PBA within 72 hours under laboratory conditions. nih.govfigshare.com The degradation followed first-order kinetics, and the half-life of 3-PBA was significantly reduced in soil inoculated with this strain. plos.orgnih.gov The optimal conditions for degradation by this strain were found to be a temperature of 30.9°C and a pH of 7.7. nih.govfigshare.com

Fungi are also significant in the degradation of these compounds. A filamentous fungus, Aspergillus oryzae M-4, was able to degrade 80.62% of a 100 mg L⁻¹ concentration of 3-PBA within five days. nih.gov This degradation also followed first-order kinetics. nih.gov

| Microorganism | Compound | Initial Concentration | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Bacillus sp. DG-02 | 3-Phenoxybenzoic acid (3-PBA) | 50 mg·L⁻¹ | 95.6% | 72 hours | nih.govfigshare.com |

| Aspergillus oryzae M-4 | 3-Phenoxybenzoic acid (3-PBA) | 100 mg L⁻¹ | 80.62% | 5 days | nih.gov |

Enzymatic Biotransformations

The microbial degradation of this compound and related compounds is facilitated by specific enzymes. In the fungus Aspergillus oryzae M-4, the co-metabolic degradation of 3-PBA involves several enzymes. nih.gov Lignin peroxidase (LiP) is involved in the hydroxylation of 3-PBA to produce 3-hydroxy-5-phenoxy benzoic acid. nih.gov The cleavage of the ether bond in 3-PBA to produce phenol (B47542) and gallic acid is catalyzed by both cytochrome P450 (CYP450) and LiP. nih.gov Dioxygenase and LiP are also implicated in the cleavage of catechol and gallic acid into long-chain olefinic acids or aldehydes. nih.gov

In the bacterium Sphingomonas baderi, a specific enzyme has been identified as crucial for the efficient degradation of 3-PBA. researchgate.net

Identification of Novel Metabolites and Intermediates

The study of microbial degradation has led to the identification of several metabolites and intermediates, providing insights into the breakdown pathways.

In the degradation of 3-PBA by Bacillus sp. strain DG-02, the proposed metabolic pathway begins with an oxidation step, leading to the transient accumulation of 3-(2-hydroxyphenoxy) benzoic acid. plos.org Subsequent cleavage of the diaryl ether bond results in the formation of protocatechuate, phenol, and 3,4-dihydroxy phenol. plos.orgnih.gov

The degradation of 3-PBA by Aspergillus oryzae M-4 follows a novel biochemical pathway. nih.gov A notable feature is the mutual transformation between 3-phenoxybenzyl alcohol and 3-PBA, which may be a self-protection mechanism for the fungus. nih.gov Following this, 3-PBA is transformed into phenol, 3-hydroxy-5-phenoxy benzoic acid, protocatechuic acid, and gallic acid. nih.gov Chromatographic and mass spectrometry analyses have also suggested that 3-PBA undergoes successive hydroxylations to yield mono- and dihydroxylated 3-PBA. researchgate.net

| Original Compound | Microorganism | Identified Metabolites/Intermediates | Reference |

|---|---|---|---|

| 3-Phenoxybenzoic acid (3-PBA) | Bacillus sp. DG-02 | 3-(2-hydroxyphenoxy) benzoic acid, Protocatechuate, Phenol, 3,4-dihydroxy phenol | plos.orgnih.gov |

| 3-Phenoxybenzoic acid (3-PBA) | Aspergillus oryzae M-4 | 3-Phenoxybenzyl alcohol, Phenol, 3-hydroxy-5-phenoxy benzoic acid, Protocatechuic acid, Gallic acid, Mono- and dihydroxylated 3-PBA | nih.govresearchgate.net |

Environmental Persistence and Fate Kinetics of 3-Phenoxybenzoic Acid (Analogue Compound)

Studies on 3-phenoxybenzoic acid (3-PBA) indicate that it can be persistent in certain environmental settings. In soil, the half-life of 3-PBA is reported to range from 120 to 180 days, depending on factors such as soil type and climate. mdpi.comnih.gov The degradation of 3-PBA in soil can be influenced by microbial activity, with the introduction of specific bacterial strains significantly reducing its half-life. nih.gov For instance, a study using a Bacillus sp. strain (DG-02) demonstrated a significant reduction in the half-life of 3-PBA in inoculated soil compared to non-inoculated soil, with the degradation following first-order kinetics. nih.gov

On urban hard surfaces like concrete, the accumulation of 3-PBA has been observed to be transient, with reported half-lives ranging from 4.2 to 6.7 hours. researchgate.net This suggests that abiotic factors, such as the alkalinity of concrete, may contribute to its transformation. researchgate.net

Sorption and Transport Phenomena of 3-Phenoxybenzoic Acid (Analogue Compound) in Environmental Compartments

The mobility and transport of 3-PBA in the environment are influenced by its sorption characteristics. Research has shown that 3-PBA has a higher mobility and stronger polarity compared to its parent pyrethroid compounds. mdpi.com This can lead to its transport from soil into aqueous environments. nih.gov

Studies comparing the sorption of fenpropathrin (B1672528) (a pyrethroid insecticide) and its metabolite 3-PBA in acidic soil found that 3-PBA had a lower Freundlich adsorption constant (Kf = 0.84) compared to fenpropathrin (Kf = 2.89). nih.gov This indicates a lower adsorption capacity for 3-PBA in acidic soil, suggesting greater mobility. nih.gov The desorption capacity of 3-PBA was also found to be greater than that of fenpropathrin, further supporting its potential for transport within the soil and into water systems. nih.gov

The adsorption of 3-PBA is also influenced by the composition of the sorbent material. The cell walls of microorganisms, such as Lactobacillus plantarum, have been shown to effectively adsorb 3-PBA, with functional groups like carboxyl, hydroxyl, and amino groups playing a key role in the binding process. mdpi.com

Advanced Analytical Methodologies for Research in Complex Matrices

Chromatographic Separation Techniques Coupled with Mass Spectrometry

The combination of high-resolution chromatographic separation with the specificity and sensitivity of mass spectrometry is the cornerstone of modern analytical methods for "4-Methyl-3-phenoxybenzoic acid" and related compounds.

UHPLC-MS/MS stands as a primary technique for the analysis of "this compound" due to its high efficiency, sensitivity, and specificity, particularly for compounds that are non-volatile or thermally labile. This method allows for the direct analysis of the acidic form of the molecule without the need for derivatization.

Research Findings: Analytical methods developed for the closely related compound, 3-phenoxybenzoic acid (3-PBA), a major metabolite of several pyrethroid pesticides, provide a strong foundation for the analysis of "this compound". mdpi.comnih.govnih.gov These methods typically employ a reversed-phase UHPLC system, which separates compounds based on their hydrophobicity. The separation is commonly achieved on a C18 column. mdpi.comnih.gov Mobile phases usually consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid to ensure the analyte is in its protonated form, which enhances chromatographic retention and ionization efficiency. nih.govsielc.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for phenoxybenzoic acids, as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion. mdpi.com Tandem mass spectrometry (MS/MS) is then used for quantification, operating in the Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule (precursor ion) and a specific fragment ion produced by collision-induced dissociation (CID). This high selectivity minimizes interference from matrix components, enabling accurate quantification at very low concentrations. mdpi.com For example, in the analysis of 3-PBA, precursor-to-product ion transitions are monitored to ensure confident identification and quantification. mdpi.com

Interactive Table 1: Typical UHPLC-MS/MS Parameters for Phenoxybenzoic Acid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| UHPLC System | ||

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) | Separates analyte from matrix components based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for elution. |

| Gradient Elution | Varied percentage of B over time | Optimizes separation of compounds with different polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow for UHPLC systems. |

| Injection Volume | 2 - 10 µL | Volume of prepared sample introduced into the system. mdpi.com |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes the acidic analyte. |

| Ion Source Temp. | 550 °C | Aids in desolvation of the ESI plume. mdpi.com |

| Capillary Voltage | -4500 V | Voltage applied to the ESI needle to generate ions. mdpi.com |

| Detection Mode | Selected Reaction Monitoring (SRM/MRM) | Highly selective and sensitive quantification by monitoring specific ion transitions. |

While UHPLC-MS/MS is often preferred, GC-MS offers a high-resolution alternative, especially when dealing with complex matrices where it can provide excellent separation efficiency. nih.gov However, due to the low volatility and polar nature of the carboxylic acid group in "this compound," a chemical derivatization step is essential prior to GC analysis. mdpi.comjfda-online.com

Research Findings: Derivatization converts the polar carboxylic acid into a less polar and more volatile ester, making it suitable for GC. mdpi.com Common derivatization agents for acidic compounds like phenoxybenzoic acids include alkylating and acylating agents. For instance, hexafluoroisopropyl alcohol (HFIP) in the presence of diisopropylcarbodiimide (DIC) has been used to form a volatile ester of 3-PBA. nih.gov Another approach involves methylation using reagents like dimethyl sulfate (B86663) or diazomethane. americanlaboratory.comresearchgate.net

Once derivatized, the sample is injected into the GC. The separation occurs in a long capillary column (e.g., 30m) coated with a non-polar or semi-polar stationary phase. nih.gov The oven temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. ipp.pt The mass spectrometer, typically a single quadrupole or ion trap, is used for detection. Electron ionization (EI) is a common ionization method that generates a characteristic fragmentation pattern, which can be used for compound identification by comparing it to mass spectral libraries. For quantification, Selected Ion Monitoring (SIM) is employed, where only specific ions characteristic of the derivatized analyte are monitored, thereby increasing sensitivity and selectivity. ipp.pt

Interactive Table 2: GC-MS Analysis with Derivatization for Phenoxybenzoic Acids

| Step | Reagents/Parameters | Purpose |

|---|---|---|

| Derivatization | ||

| Reagent(s) | e.g., Hexafluoroisopropyl alcohol (HFIP) and Diisopropylcarbodiimide (DIC); or Dimethyl Sulfate (DMS) | To convert the non-volatile carboxylic acid into a volatile ester. nih.govresearchgate.netnih.gov |

| Reaction | Formation of a fluoroalkyl or methyl ester | Increases volatility and thermal stability for GC analysis. |

| GC System | ||

| Column | e.g., ZB-XLB (30m x 0.25mm ID, 0.25µm film) | High-resolution separation of derivatized analytes. nih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |

| Temperature Program | e.g., Start at 40°C, ramp to 250°C | Separates compounds based on boiling points. ipp.pt |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for identification. |

| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific fragment ions. ipp.pt |

Sample Preparation and Enrichment Strategies for Trace Analysis

The concentration of "this compound" in environmental or biological samples is often extremely low. Therefore, a sample preparation step is crucial to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level detectable by the analytical instrument. nih.gov

Solid-Phase Extraction (SPE) is a widely used and highly effective technique for the cleanup and pre-concentration of analytes from liquid samples. ipp.pt It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while matrix interferences pass through. The analyte is then eluted with a small volume of a strong solvent.

Research Findings: For acidic compounds like "this compound," polymeric reversed-phase sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) or Strata-X are commonly employed. nih.govresearchgate.net These sorbents are effective at retaining phenoxybenzoic acids from aqueous samples. The procedure typically involves conditioning the cartridge, loading the acidified sample (to ensure the analyte is in its neutral form), washing away interferences, and finally eluting the analyte with a solvent like methanol or acetonitrile. nih.govipp.pt This process not only purifies the sample but can also achieve significant concentration factors. For example, methods for the metabolite 3-PBA have shown high recovery values (87-98%) using SPE. nih.gov

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for extracting analytes based on their differential solubility in two immiscible liquids, typically water and an organic solvent. americanlaboratory.comnih.gov

Research Findings: For the extraction of "this compound" from aqueous samples, the sample is first acidified to a pH below the analyte's pKa (typically pH < 2). americanlaboratory.com This protonates the carboxylic acid group, making the molecule less polar and more soluble in an organic solvent. Common extraction solvents include methylene (B1212753) chloride, ethyl acetate, or a mixture of hexane (B92381) and diethyl ether. americanlaboratory.com The organic phase, now containing the analyte, is separated, dried, and evaporated to concentrate the extract before analysis. LLE can be effective but is often more labor-intensive and requires larger volumes of organic solvents compared to SPE. nih.gov In some cases, an LLE step is used as an initial cleanup before further purification by SPE, particularly for very complex matrices like plasma. nih.gov

Method Validation and Quality Assurance in Analytical Research

To ensure that the analytical results are reliable, accurate, and reproducible, the entire analytical method must be rigorously validated. researchgate.net Quality assurance (QA) and quality control (QC) practices are integral to this process, providing confidence in the data generated. inl.govresearchgate.netepa.gov

Research Findings: Method validation is performed according to established guidelines, such as those from SANTE or the EPA. mdpi.comusgs.gov Key validation parameters include:

Linearity and Range: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrument's response over a specified range. Calibration curves are generated, and a high coefficient of determination (R²) is required (e.g., >0.99). mdpi.comnih.gov

Accuracy (Recovery): The closeness of the measured concentration to the true value, typically assessed by analyzing spiked samples at different concentrations. Recoveries are expected to be within an acceptable range, often 70-120%. researchgate.netnih.gov

Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) of replicate analyses. Intra-day (within a day) and inter-day (between days) precision are evaluated, with RSDs typically required to be below 15-20%. mdpi.comresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mdpi.comnih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Quality assurance involves a broader plan for maintaining quality throughout the entire analytical process. epa.gov Quality control measures are the specific steps taken to ensure the validity of the results. These include the routine analysis of method blanks (to check for contamination), field duplicates (to assess sampling precision), laboratory replicates (to assess analytical precision), and calibration verification standards (to check instrument stability). inl.govepa.govusgs.gov

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. researchgate.net The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.govloesungsfabrik.denumberanalytics.com The LOQ represents the lowest concentration of the analyte that can be determined with a predefined level of precision and accuracy. researchgate.netnih.gov

These limits are crucial for determining the applicability of a method for a specific purpose, for instance, in trace environmental monitoring or in the analysis of biological samples where the target compound may be present at very low concentrations. The determination of LOD and LOQ is typically performed by analyzing a series of low-concentration samples and evaluating the response of the analytical instrument. researchgate.net Common approaches include the signal-to-noise ratio (S/N) method, where LOD is often established at an S/N of 3:1 and LOQ at 10:1, or methods based on the standard deviation of the response and the slope of the calibration curve. researchgate.netloesungsfabrik.de

For a compound like this compound, the LOD and LOQ would be determined for each complex matrix of interest, as matrix components can significantly influence these values. numberanalytics.com The following table provides illustrative LOD and LOQ values for the analysis of this compound in different complex matrices.

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for this compound

This table presents hypothetical data for illustrative purposes.

| Matrix | Analytical Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

|---|---|---|---|

| River Water | LC-MS/MS | 0.05 | 0.15 |

| Soil Extract | GC-MS | 0.10 | 0.30 |

| Human Urine | UPLC-MS/MS | 0.20 | 0.60 |

Accuracy, Precision, and Recovery Assessments

Accuracy, precision, and recovery are critical parameters in the validation of any quantitative analytical method. wisdomlib.orgajpaonline.comnih.gov

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies. wisdomlib.orgajpaonline.comnih.gov

Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.gov

Recovery is a measure of the efficiency of an analytical method, determined by analyzing a sample to which a known amount of the analyte has been added (spiked sample). wisdomlib.orgnih.gov The percentage of the added analyte that is detected by the method is the percent recovery.

For the analysis of this compound in complex matrices, these parameters would be evaluated by conducting spike-and-recovery experiments. nih.gov This involves adding a known quantity of a this compound standard to a blank matrix sample, which is then subjected to the entire analytical procedure, including extraction, cleanup, and instrumental analysis. A study on the related compound 3-phenoxybenzoic acid in urine reported a mean recovery of 91.3%. nih.gov

The following table illustrates typical accuracy, precision, and recovery data for the analysis of this compound in a soil matrix.

Table 2: Illustrative Accuracy, Precision, and Recovery Data for this compound in Soil

This table presents hypothetical data for illustrative purposes.

| Spiked Concentration (ng/g) | Measured Concentration (ng/g) (n=5) | Mean Recovery (%) | Precision (%RSD) |

|---|---|---|---|

| 1.0 | 0.92, 0.98, 0.95, 0.90, 0.96 | 94.2 | 3.5 |

| 10 | 9.7, 10.1, 9.5, 9.9, 9.8 | 98.0 | 2.4 |

Application of Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for highly accurate and precise quantification of analytes in complex samples. wikipedia.orgosti.govepa.gov It is considered a primary ratio method and can provide results with a high degree of certainty. nih.gov The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte to the sample. wikipedia.org This labeled compound, often referred to as an internal standard, has the same chemical properties as the analyte but a different mass due to the incorporation of stable isotopes such as ¹³C, ²H, or ¹⁵N.

For the quantification of this compound, a stable isotope-labeled analogue, for instance, this compound-¹³C₆, would be synthesized and used as the internal standard. This standard is added to the sample at the beginning of the analytical procedure. The sample is then processed through extraction and cleanup steps. During the final analysis by mass spectrometry, the instrument measures the ratio of the naturally occurring analyte to the isotopically labeled internal standard.

A key advantage of IDMS is that once the labeled standard is mixed and equilibrated with the sample, any loss of the analyte during the subsequent sample preparation steps will be accompanied by a proportional loss of the internal standard. epa.gov This means that the ratio of the analyte to the internal standard remains constant, leading to a highly accurate determination of the analyte's concentration, irrespective of incomplete recovery. This makes IDMS particularly suitable for analyzing compounds in complex matrices where matrix effects and analyte loss are common challenges. The use of an isotopically labeled internal standard for the analysis of the related compound 3-PBA has been documented. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-3-phenoxybenzoic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling phenoxy groups to a benzoic acid core. A feasible route starts with methyl-substituted benzoic acid derivatives, followed by nucleophilic aromatic substitution or Ullmann-type coupling with phenol derivatives. Reaction optimization includes:

- Catalyst selection : Copper(I) iodide or palladium catalysts for coupling reactions .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–120°C to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., phenoxy group at C3, methyl at C4) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 242.0943) .

- Infrared spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O-C ether stretch) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Solubility : Moderately soluble in DMSO, methanol, and ethyl acetate; poorly soluble in water. Pre-solubilize in DMSO for biological assays .

- Stability : Store at 2–8°C under inert atmosphere (argon) to prevent oxidation of the phenoxy group. Monitor degradation via HPLC over time .

Advanced Research Questions

Q. How can AI-driven synthesis planning tools improve the efficiency of synthesizing this compound derivatives?

- Approach : Use retrosynthetic analysis tools (e.g., Reaxys, Pistachio) to predict feasible routes. For example:

- Input the target structure into AI platforms to identify one-step or two-step pathways .

- Prioritize routes with high "plausibility scores" (>0.8) and validate predicted intermediates via DFT calculations .

- Case study : AI-generated routes for analogous benzoic acid derivatives reduced synthesis steps from 5 to 2, with 20% yield improvement .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Strategies :

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .

- Meta-analysis : Compare IC values across studies (e.g., enzyme inhibition assays) to identify outliers due to experimental variables (e.g., pH, co-solvents) .

- Structural analogs : Test derivatives (e.g., 4-fluoro-3-phenoxy variants) to isolate structure-activity relationships (SAR) .

Q. What advanced techniques are recommended for studying the compound’s potential as a therapeutic agent in neurodegenerative diseases?

- In vitro models :

- Blood-brain barrier (BBB) permeability : Use PAMPA-BBB assays to predict CNS penetration .

- Toxicity profiling : Assess mitochondrial toxicity (MTT assay) and genotoxicity (Ames test) .

Q. How can computational methods predict the environmental impact or biodegradation pathways of this compound?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.